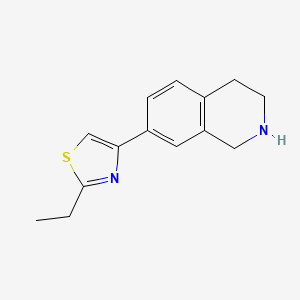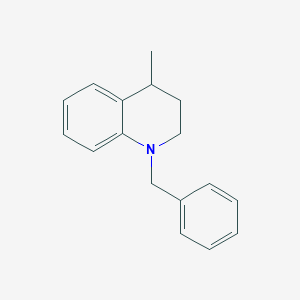![molecular formula C11H12ClN3O B11870221 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンは、ピラゾロ[3,4-c]ピリジンコア構造を特徴とする複素環式化合物です。
2. 製法
合成経路および反応条件
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンの合成は、一般的に以下の手順が含まれます。
ピラゾロ[3,4-c]ピリジンコアの形成: これは、適切な前駆体を用いた環化反応によって達成できます。
テトラヒドロ-2H-ピラン-2-イル基の導入: この手順では、通常、テトラヒドロピラン誘導体と適切な保護基が使用されます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、連続フローリアクターや高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the pyrazolo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tetrahydro-2H-pyran-2-yl group: This step often involves the use of tetrahydropyran derivatives and suitable protecting groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
反応の種類
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体となる場合があります。
還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。
置換: 塩素原子は、適切な試薬を用いて他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: 求核置換反応は、メタノールナトリウムやtert-ブトキシドカリウムなどの試薬を使用して行うことができます。
主な生成物
これらの反応によって生成される主な生成物は、使用された特定の条件や試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応により塩素の位置にさまざまな官能基が導入される場合があります。
4. 科学研究の用途
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンは、いくつかの科学研究の用途があります。
医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする医薬品設計におけるファーマコフォアとしての可能性について研究されています。
有機合成: より複雑な分子の合成における中間体として役立ちます。
生物学的研究: 研究者は、この化合物を用いてその生物活性と潜在的な治療効果を調査しています。
工業的用途: 新しい材料の開発や化学反応における触媒として使用される場合があります。
科学的研究の応用
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンの作用機序は、特定の分子標的との相互作用に関係しています。これらの標的には、酵素、受容体、または他のタンパク質が含まれる場合があります。この化合物は、結合相互作用を通じてこれらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途や標的の性質によって異なります。
6. 類似の化合物との比較
類似の化合物
1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾール-5-ボロン酸ピナコールエステル: この化合物は、同様のコア構造を共有していますが、官能基と用途が異なります。
O-(テトラヒドロ-2H-ピラン-2-イル)ヒドロキシルアミン: 異なる官能基と用途を持つ別の関連化合物。
独自性
5-クロロ-1-(テトラヒドロ-2H-ピラン-2-イル)-1H-ピラゾロ[3,4-c]ピリジンは、官能基の特定の組み合わせと、さまざまな分野における潜在的な用途のために独特です。さまざまな化学反応を起こす能力と、ファーマコフォアとしての可能性は、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound shares a similar core structure but differs in its functional groups and applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another related compound with different functional groups and uses.
Uniqueness
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound for research and development.
特性
IUPAC Name |
5-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-10-5-8-6-14-15(9(8)7-13-10)11-3-1-2-4-16-11/h5-7,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQBVOEVREKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)




![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)




![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
